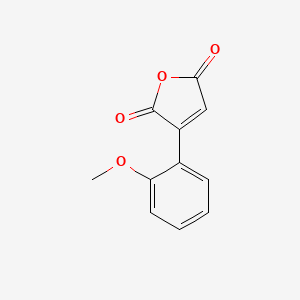

3-(2-Methoxyphenyl)furan-2,5-dione

描述

Contextualization within Furan-2,5-dione Derivative Research

The study of 3-(2-Methoxyphenyl)furan-2,5-dione is situated within the broader field of furan-2,5-dione derivative research. These compounds are derived from the maleic anhydride (B1165640) backbone and are known for their reactivity. ontosight.ai Research in this area often focuses on the synthesis of novel derivatives by introducing various substituents onto the furan (B31954) ring. This allows for the fine-tuning of the molecule's chemical and physical properties, such as solubility, melting point, and biological activity, for potential applications in pharmaceuticals and materials science. ontosight.ai The modification of the furan-2(5H)-one scaffold has led to numerous derivatives with a wide spectrum of activities. researchgate.net

Significance of the Furan-2,5-dione Scaffold in Organic Synthesis and Medicinal Chemistry Research

The furan nucleus is a cornerstone in the synthesis of many significant compounds and shows a strong affinity for a variety of biological receptors. ijabbr.com This makes the furan scaffold a valuable template in medicinal chemistry for the development of new therapeutic agents. utripoli.edu.ly Furan derivatives have demonstrated a wide array of pharmacological activities. ijabbr.comutripoli.edu.ly

The furan-2,5-dione ring, in particular, is a versatile building block in organic synthesis. ontosight.aimdpi.com Its dicarbonyl structure is a key motif in a range of natural products and synthetic heterocyclic frameworks. researchgate.net In medicinal chemistry, 2,5-diaryl-substituted furans are considered a privileged scaffold, with analogues showing antimicrobial, anticancer, and anti-inflammatory activities, such as COX-2 enzyme inhibition. nih.gov The introduction of slight modifications to the substitution pattern on the furan ring can significantly alter its biological activity. utripoli.edu.ly For instance, certain bis-2(5H)-furanone derivatives have been investigated as potential anticancer agents, with studies suggesting that they may interact with DNA. nih.gov

Table 1: Reported Biological Activities of the Furan Scaffold and its Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Helicobacter pylori. | ijabbr.comutripoli.edu.lyresearchgate.net |

| Antifungal | Efficacy against fungal pathogens. | ijabbr.comutripoli.edu.ly |

| Anticancer | Cytotoxic activity against various tumor cell lines, including C6 glioma cells. Some derivatives may act by inducing cell cycle arrest. | researchgate.netnih.govnih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways, with some analogues showing COX-2 enzyme inhibitory activity. | ijabbr.comnih.gov |

| Antiviral | Activity against certain viruses. | ijabbr.comutripoli.edu.ly |

| Enzyme Inhibition | Inhibition of enzymes such as HIV-1 integrase and urease. | ijabbr.comutripoli.edu.lynih.gov |

This table is based on research on the broader class of furan/furanone derivatives and does not represent data specific to this compound.

Role of the 2-Methoxyphenyl Moiety in Modulating Chemical and Biological Properties

The methoxy (B1213986) group (–OCH₃) is a prevalent substituent in many biologically active natural products and synthetic drugs. nih.gov Its inclusion in a molecule like this compound is significant, as medicinal chemists utilize this functional group to modulate a compound's properties. nih.gov The presence of a methoxy group can enhance a ligand's binding to its biological target and influence its physicochemical and pharmacokinetic (ADME) characteristics. researchgate.net

Table 2: Potential Roles of the Methoxyphenyl Moiety in Drug Design

| Property | Effect of Methoxyphenyl Group | References |

|---|---|---|

| Target Binding | Can enhance ligand-protein binding interactions through specific electronic and steric contributions. | nih.govresearchgate.net |

| Physicochemical Properties | Influences lipophilicity, which is critical for membrane permeability. May decrease water solubility. | researchgate.netontosight.ai |

| Biological Activity | Often contributes to the cytotoxic effects of anticancer compounds and can be crucial for enzyme inhibition. | researchgate.netontosight.aimdpi.com |

| ADME Profile | Can modulate the absorption, distribution, metabolism, and excretion (ADME) parameters of a drug candidate. | nih.govresearchgate.net |

This table summarizes general findings on the role of the methoxyphenyl group in various molecular contexts.

Overview of Current Research Trajectories for this compound

While specific, published research focusing exclusively on this compound is limited, potential research trajectories can be inferred from studies on related compounds. Future investigations would likely follow established paths in heterocyclic and medicinal chemistry.

A primary research direction would involve the exploration of efficient synthesis protocols . The development of novel synthetic methods for substituted furan-2(5H)-ones is an active area of research, with various catalytic systems being reported. researchgate.netresearchgate.net Another key trajectory is comprehensive biological screening . Given the wide range of activities reported for furan derivatives, this compound would be a candidate for evaluation in anticancer, antimicrobial, and anti-inflammatory assays. ijabbr.comnih.govnih.gov

Furthermore, Structure-Activity Relationship (SAR) studies would be a logical next step. nih.gov This would involve synthesizing a series of analogues—for instance, by altering the substitution on the phenyl ring or modifying the furanone core—to determine how structural changes affect biological potency and selectivity. nih.gov Finally, given the use of furan-based compounds like 2,5-furandicarboxaldehyde in polymer science, the potential of this compound as a monomer or a building block for novel functional materials could also be an avenue of exploration. mdpi.comwikipedia.org

Structure

3D Structure

属性

IUPAC Name |

3-(2-methoxyphenyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-9-5-3-2-4-7(9)8-6-10(12)15-11(8)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCYRLSBPDLBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 2 Methoxyphenyl Furan 2,5 Dione

Reactions of the Furan-2,5-dione Moiety

The furan-2,5-dione ring is the primary site of chemical reactivity in 3-(2-Methoxyphenyl)furan-2,5-dione. Its electrophilic nature and strained ring structure make it a versatile precursor in organic synthesis.

The furan-2,5-dione ring system can undergo oxidation to yield quinone derivatives. While direct oxidation of this compound is not extensively detailed, related transformations provide insight into this pathway. For instance, furan (B31954) derivatives can serve as precursors to quinones through oxidative processes. nih.gov The synthesis of biologically significant 2,5-dihydrofuran-fused quinones has been achieved through methods including the oxidation of phenol (B47542) derivatives, which can be formed from furan precursors. nih.gov Similarly, the oxidative demethylation of methoxy-substituted aromatic compounds is a known route to quinones. researchgate.net In the context of this compound, an oxidative pathway could potentially lead to the formation of a methoxy-substituted benzoquinone derivative, although this would likely involve significant rearrangement or ring-opening of the furan-2,5-dione moiety.

The carbonyl groups of the furan-2,5-dione ring are susceptible to reduction. Depending on the reducing agent and reaction conditions, this can lead to a variety of hydroxylated products, such as lactones, hemiacetals, or diols. The α,β-unsaturated system within the ring can also be reduced. While specific reduction protocols for this compound are not detailed in the provided sources, general reactions of maleic anhydride (B1165640) derivatives suggest that catalytic hydrogenation or the use of hydride reagents would be effective.

The anhydride functionality of the furan-2,5-dione ring is highly electrophilic and readily undergoes nucleophilic attack. This can lead to ring-opening reactions with various nucleophiles such as water, alcohols, and amines to form the corresponding dicarboxylic acid or its monoester/monoamide derivatives. The conjugated system also allows for 1,4-conjugate addition of nucleophiles. The synthesis of furan-2(5H)-ones and related structures often involves the reaction of a furan-2,5-dione precursor with nucleophiles. nih.gov For example, direct condensation of 2-methoxyphenol with furan-2,5-dione derivatives is a potential, though sensitive, synthetic route that relies on nucleophilic substitution.

Table 1: Potential Nucleophilic Reactions

| Nucleophile | Product Type | Reaction Description |

| Water (H₂O) | Dicarboxylic Acid | Hydrolysis of the anhydride ring. |

| Alcohols (ROH) | Monoester Dicarboxylic Acid | Alcoholysis leading to ring opening. |

| Amines (RNH₂) | Monoamide Dicarboxylic Acid | Aminolysis resulting in ring opening. |

| Organometallic Reagents | Conjugate Addition Products | 1,4-addition to the α,β-unsaturated system. |

The furan-2,5-dione moiety is an excellent participant in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner.

[3+2] cycloaddition reactions involve a three-atom component (TAC) reacting with a two-atom component to form a five-membered ring. sci-rad.com While the furan-2,5-dione itself does not typically act as the two-atom component, related furanone structures are key in synthesizing complex heterocyclic systems via these pathways. For instance, a visible-light-mediated [3+2] cycloaddition has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones. mdpi.comnih.gov This reaction proceeds through a biradical intermediate, followed by an intramolecular [3+2] cyclization and subsequent oxidation. mdpi.comnih.gov Such reactions highlight the potential for the furanone core to engage in radical-mediated cycloadditions to build larger, fused ring systems. The TACs used in these reactions can vary widely, including nitrile oxides, azomethine ylides, and carbonyl ylides. sci-rad.comuchicago.edu

Table 2: Examples of [3+2] Cycloaddition Reactants

| Three-Atom Component (TAC) | Two-Atom Component | Resulting Heterocycle | Reference |

| Nitrile N-oxides | Alkenes/Alkynes | Isoxazolines/Isoxazoles | sci-rad.com |

| Azomethine Ylides | Alkynes | Dihydropyrroles | sci-rad.com |

| Carbonyl Ylides | Alkenes | Fused Oxygenated Rings | uchicago.edu |

| 2-Hydroxy-1,4-naphthoquinone (Tautomer) | Alkynes/Alkenes | Naphtho[2,3-b]furan-4,9-diones | mdpi.comnih.gov |

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. libretexts.orgyoutube.com In these reactions, the furan ring can act as the diene (a 4π-electron component), reacting with a dienophile (a 2π-electron component). Conversely, the activated double bond of the furan-2,5-dione moiety can act as a potent dienophile.

When a furan derivative acts as the diene, its aromaticity leads to lower reactivity compared to non-aromatic dienes, and the resulting cycloadditions are often reversible. mdpi.com The reaction of furan itself with maleic anhydride (the parent compound of the furan-2,5-dione moiety) is a classic example, yielding a bicyclic adduct. researchgate.net The presence of the 2-methoxyphenyl group on the furan-2,5-dione ring in the target molecule would influence the electronics and sterics of the double bond, affecting its reactivity as a dienophile. Electron-withdrawing groups on the dienophile generally increase the reaction rate. libretexts.org

These reactions are highly stereospecific, with the stereochemistry of the reactants being retained in the product. The endo rule often governs the stereochemical outcome, although exo products can also be formed. mdpi.com Lewis acids are sometimes used to catalyze these reactions, particularly with less reactive dienes. mdpi.commdpi.com

Table 3: Diels-Alder Reaction Components

| Diene (4π system) | Dienophile (2π system) | Product |

| Furan | This compound | Bicyclic Ether Adduct |

| Substituted Butadiene | This compound | Substituted Cyclohexene Derivative |

| Cyclopentadiene | This compound | Norbornene-type Adduct |

Cycloaddition Reactions

Reactivity of the 2-Methoxyphenyl Group

The 2-methoxyphenyl group in this compound is an activated aromatic system due to the electron-donating methoxy (B1213986) group. This makes the phenyl ring susceptible to electrophilic aromatic substitution reactions. The furan-2,5-dione moiety, being electron-withdrawing, will influence the regioselectivity of these substitutions.

Specific halogenation and nitration studies on this compound are not extensively reported in the literature. However, the principles of electrophilic aromatic substitution on substituted benzenes provide a strong basis for predicting its reactivity. The methoxy group is a powerful ortho-, para-director. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the methoxy group on the phenyl ring.

In the case of nitration, studies on related compounds like 2,5-diphenyl-1,3,4-oxadiazole (B188118) have shown that nitration occurs on the phenyl rings. rsc.org For this compound, nitration would likely proceed on the activated methoxyphenyl ring. The conditions for such reactions can vary, with reagents ranging from nitric acid in sulfuric acid to milder reagents like acetyl nitrate. semanticscholar.org

Furan itself undergoes electrophilic substitution, such as bromination, preferentially at the 2-position. pearson.comchemicalbook.com The electron-rich nature of the furan ring makes it significantly more reactive than benzene. chemicalbook.comucalgary.ca However, in this compound, the furan ring is part of an electron-deficient maleic anhydride system, which deactivates it towards electrophilic attack. Therefore, electrophilic substitution is more likely to occur on the activated phenyl ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

Organometallic Reactions and Functionalization

Organocopper reagents, also known as Gilman reagents, are soft nucleophiles that are well-known for their ability to undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.orglibretexts.org The furan-2,5-dione core of this compound is an α,β-unsaturated system, making it an excellent candidate for reaction with organocuprates. libretexts.orglibretexts.org

The reaction would involve the addition of the alkyl or aryl group from the organocuprate to the β-carbon of the double bond in the furan-2,5-dione ring. This type of reaction is highly valuable for the formation of new carbon-carbon bonds. Studies on similar systems, such as the conjugate addition of organocuprates to diketopiperazine acceptors, have shown high yields and stereoselectivity. rsc.org While specific data for this compound is scarce, the general reactivity of organocuprates with α,β-unsaturated carbonyls strongly suggests that it would undergo efficient conjugate addition. youtube.comyoutube.com

Table 1: Comparison of Reactivity of Organometallic Reagents with α,β-Unsaturated Carbonyls

| Organometallic Reagent | Typical Mode of Addition | Expected Product with this compound |

| Organocuprates (Gilman Reagents) | 1,4-Conjugate Addition | 3-Alkyl/Aryl-3-(2-methoxyphenyl)dihydrofuran-2,5-dione |

| Grignard Reagents | 1,2-Addition to Carbonyl | Addition to one of the carbonyl groups to form a hydroxy-lactone |

| Organolithium Reagents | 1,2-Addition to Carbonyl | Addition to one of the carbonyl groups to form a hydroxy-lactone |

Organometallic reagents are a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds through the addition to carbonyl groups. rsc.org The reactivity of these reagents is dictated by the polarity of the carbon-metal bond, with more electropositive metals like lithium and magnesium leading to more polarized and thus more reactive organometallic compounds. rsc.org

Grignard reagents (organomagnesium halides) and organolithium reagents are considered "hard" nucleophiles and typically add directly to the carbonyl carbon in a 1,2-addition fashion. masterorganicchemistry.com When reacting with an α,β-unsaturated carbonyl system like that in this compound, these reagents would be expected to attack one of the carbonyl groups, leading to the formation of a tertiary alcohol after workup. masterorganicchemistry.com

In contrast, organocuprates are "soft" nucleophiles and preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyls. masterorganicchemistry.comlibretexts.orglibretexts.org This difference in reactivity allows for selective transformations. For instance, while a Grignard reagent would add to the carbonyl of an acid chloride to eventually form a tertiary alcohol, a Gilman reagent will typically react to form a ketone. youtube.com This selectivity is a key principle in synthetic design. The choice of organometallic reagent is therefore crucial in determining the outcome of the reaction with a multifunctional molecule like this compound.

Mechanistic Investigations of Reaction Pathways

Mechanistic investigations into the reactions of furan-2,5-diones are crucial for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes. These investigations often employ a combination of experimental techniques, such as kinetic studies and the trapping of transient species, alongside computational modeling to map out the energetic landscapes of reaction pathways.

The elucidation of reaction intermediates provides a snapshot of the steps involved in a chemical transformation. For reactions involving this compound, several types of intermediates can be postulated based on the known chemistry of related compounds.

In the context of nucleophilic additions, a common reaction for maleic anhydride derivatives, the reaction would likely proceed through a tetrahedral intermediate . When a nucleophile attacks one of the carbonyl carbons of the anhydride, the hybridization of that carbon changes from sp² to sp³, forming a transient tetrahedral species. The stability and fate of this intermediate are influenced by the nature of the nucleophile and the electronic properties of the substituent on the furan-2,5-dione ring. The electron-donating nature of the 2-methoxyphenyl group could influence the electrophilicity of the carbonyl carbons.

In cycloaddition reactions, such as the Diels-Alder reaction where the furan-2,5-dione acts as a dienophile, the reaction is generally considered to be concerted. However, in cases of highly polarized reactants, the potential for a stepwise mechanism involving a zwitterionic or diradical intermediate exists. Computational studies on related furan systems have explored these possibilities. For this compound, the substitution on the double bond could lead to a more asynchronous transition state, and in certain polar reactions, the formation of a short-lived intermediate cannot be entirely ruled out.

Furthermore, in reactions involving electrophilic attack on the aromatic ring of the 2-methoxyphenyl group, arenium ion intermediates (also known as sigma complexes) would be formed. The stability of these intermediates would be influenced by the position of the attack and the directing effects of the methoxy and the furan-2,5-dione substituents.

A summary of potential intermediates in reactions of this compound is presented in Table 1.

| Reaction Type | Plausible Intermediate | Key Features |

| Nucleophilic Addition | Tetrahedral Intermediate | sp³-hybridized carbonyl carbon; negatively charged oxygen. |

| Polar Cycloaddition | Zwitterionic/Diradical Intermediate | Charged centers or unpaired electrons; stepwise bond formation. |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Positively charged, sp³-hybridized carbon in the aromatic ring. |

| Radical Reactions | Radical Adduct | Unpaired electron on the furan-2,5-dione or the nucleophile/radical species. |

This table presents plausible intermediates based on the known reactivity of analogous compounds, as direct experimental or computational studies on this compound are limited.

Transition state analysis is a powerful tool, primarily within computational chemistry, for understanding the kinetics and selectivity of chemical reactions. The transition state represents the highest energy point along the reaction coordinate, and its structure provides insights into the bonding and geometry changes that occur during a transformation.

For complex transformations involving this compound, such as stereoselective cycloadditions or rearrangements, the analysis of competing transition states is key to predicting the major product. In a Diels-Alder reaction, for instance, the dienophile can approach the diene from two different faces, leading to endo or exo products. The relative energies of the endo and exo transition states determine the stereochemical outcome. For substituted maleic anhydrides, secondary orbital interactions are often invoked to explain the preference for the endo product, although steric effects from bulky substituents can favor the exo pathway. The 2-methoxyphenyl group on this compound would introduce significant steric bulk, which would need to be considered in any transition state model.

Computational studies, often employing Density Functional Theory (DFT), can calculate the geometries and energies of these transition states. These calculations can reveal the degree of bond formation and breaking at the transition state (i.e., whether the transition state is "early" or "late") and the extent of asynchronicity in bond formation. For this compound, the electronic and steric influence of the substituent would likely lead to an asynchronous transition state in many of its reactions.

Table 2 summarizes key parameters that are typically analyzed in the transition state of reactions involving compounds analogous to this compound.

| Parameter | Significance in Transition State Analysis | Relevance to this compound |

| Activation Energy (ΔG‡) | Determines the reaction rate; lower activation energy corresponds to a faster reaction. | The 2-methoxyphenyl group will influence the electronic and steric contributions to the activation energy. |

| Transition State Geometry | Provides the 3D arrangement of atoms at the highest energy point, indicating bond lengths and angles of forming/breaking bonds. | The orientation of the 2-methoxyphenyl group will be a critical factor in determining the lowest energy transition state. |

| Imaginary Frequency | A single imaginary frequency in the vibrational analysis confirms a true transition state. | Standard computational practice for validating a calculated transition state structure. |

| Asynchronicity | The difference in the extent of bond formation/breaking at the transition state. | The unsymmetrical nature of the molecule makes asynchronous transition states highly probable. |

This table is based on general principles of transition state theory and computational studies of related furan-2,5-dione systems, pending specific research on this compound.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Literature

Despite extensive searches of chemical databases and scientific literature, detailed experimental spectroscopic data for the compound this compound, also known as 3-(2-methoxyphenyl)maleic anhydride, could not be located. As a result, a comprehensive and scientifically accurate article detailing its specific spectroscopic characterization and structural elucidation as per the requested outline cannot be generated at this time.

While general principles of NMR and IR spectroscopy allow for the prediction of spectral features for a given structure, the generation of a thorough and authoritative article necessitates actual, experimentally obtained and published data. Such data would provide the precise chemical shifts for proton and carbon nuclei, as well as the exact frequencies of carbonyl stretching vibrations, which are crucial for the unambiguous characterization of the molecule.

For related compounds, such as other substituted maleic anhydrides and furan-2,5-diones, spectroscopic information is available. For instance, the ¹H NMR spectra of similar aromatic derivatives would be expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the methoxyphenyl group, and a distinct singlet for the methoxy group protons (around δ 3.8-4.0 ppm). The proton on the furan-2,5-dione ring would also exhibit a characteristic chemical shift.

In ¹³C NMR spectroscopy, characteristic signals for the carbonyl carbons of the anhydride group are expected in the highly deshielded region of the spectrum (approximately δ 160-170 ppm). The carbons of the aromatic ring and the methoxy group would also give rise to distinct signals at predictable chemical shifts.

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups. For a cyclic anhydride like this compound, two characteristic and strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C=O groups would be anticipated. These typically appear in the region of 1750-1850 cm⁻¹.

The use of two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in the complete and unambiguous assignment of all proton and carbon signals by revealing one-bond and multiple-bond correlations, respectively.

Without access to a peer-reviewed publication detailing the synthesis and characterization of this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research or the synthesis and characterization of this specific compound would be necessary to generate the data required for the outlined article.

Spectroscopic Characterization and Structural Elucidation of 3 2 Methoxyphenyl Furan 2,5 Dione

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For 3-(2-Methoxyphenyl)furan-2,5-dione, the molecular formula is C₁₁H₈O₄. Based on this formula, the calculated molecular weight is approximately 204.18 g/mol scbt.com. Low-resolution mass spectrometry would show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to this mass, thereby validating the expected molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₄ |

| Molecular Weight | 204.18 g/mol scbt.com |

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like Electrospray Ionization (ESI) and a Quadrupole Time-of-Flight (Q-TOF) analyzer, provides a highly accurate mass measurement. This accuracy allows for the determination of the elemental composition of the molecule and its fragments. The structures of various furanone derivatives have been confirmed using HRMS mdpi.comresearchgate.net.

For this compound (C₁₁H₈O₄), the theoretical exact mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally measured value. The high resolution of a Q-TOF instrument allows for mass measurements with errors typically less than 5 ppm, which is crucial for unambiguously confirming the elemental formula nih.gov. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Ion | Elemental Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₁H₉O₄⁺ | 205.0495 |

| [M+Na]⁺ | C₁₁H₈O₄Na⁺ | 227.0315 |

X-ray Crystallography for Solid-State Structure Determination (by analogy for derivatives)

While the specific crystal structure of this compound is not available in the provided search results, the technique of single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

By analogy, studies on derivatives of other heterocyclic systems, such as 1,3,4-oxadiazoles and imidazoles, demonstrate the power of this technique nih.govresearchgate.net. For a derivative of this compound, X-ray analysis would be expected to reveal:

The planarity of the furan-2,5-dione ring.

The dihedral angle between the plane of the furanone ring and the plane of the 2-methoxyphenyl group. This angle is critical for understanding the degree of conjugation between the two ring systems.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

For instance, in studies of other diaryl heterocyclic compounds, it has been found that aromatic rings can be approximately coplanar, which allows for extended conjugation researchgate.net. A similar analysis on a suitable crystal of a this compound derivative would provide conclusive evidence of its solid-state conformation.

Computational and Theoretical Studies on 3 2 Methoxyphenyl Furan 2,5 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. For a compound like 3-(2-Methoxyphenyl)furan-2,5-dione, these calculations would reveal insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity, electronic transitions, and stability.

For instance, studies on other furan (B31954) derivatives often use these calculations to identify sites susceptible to nucleophilic or electrophilic attack. In a study on the reaction between 2-methoxyfuran and a nitroalkene, analysis of global electronic properties like the electronic chemical potential and global electrophilicity was used to classify the reaction type and predict the flow of electron density. mdpi.com Similar analyses for this compound would clarify how the electron-donating methoxy (B1213986) group and the electron-withdrawing dione moiety influence the electronic character of the aromatic and furan rings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com DFT calculations are employed to optimize molecular geometries, predict spectroscopic data, and analyze reaction mechanisms. nih.govnih.gov For this compound, DFT would be the method of choice for a comprehensive theoretical characterization.

A key application of DFT is the prediction of spectroscopic parameters, which serves as a vital tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These predicted shifts can be compared with experimental data to confirm the molecular structure.

The accuracy of these predictions depends heavily on the choice of the functional and basis set. nih.govmdpi.com For example, studies have shown that functionals like B3LYP can provide reliable predictions for ¹H and ¹³C chemical shifts when paired with appropriate basis sets. nih.govnih.gov A theoretical study on this compound would involve optimizing its geometry and then performing GIAO-DFT calculations to generate a theoretical NMR spectrum, which would be an invaluable resource for chemists synthesizing or isolating this compound.

Below is a hypothetical table illustrating how such predicted data would be presented, based on standard computational chemistry outputs.

| Atom Position (Hypothetical) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 (Furan) | --- | --- |

| C3 (Furan) | --- | --- |

| C4 (Furan) | --- | H on C4 |

| C5 (Furan) | --- | --- |

| C1' (Phenyl) | --- | --- |

| C2' (Phenyl) | --- | --- |

| C3' (Phenyl) | --- | H on C3' |

| OCH₃ (Methoxy) | --- | H on OCH₃ |

| Note: This table is for illustrative purposes only. No published computational data for this compound is available. |

The presence of a single bond connecting the furan and phenyl rings in this compound allows for rotation, leading to different spatial arrangements or conformations. DFT calculations are used to explore the potential energy surface associated with this rotation to identify the most stable conformers (energy minima) and the energy barriers separating them. researchgate.net

Investigation of Reaction Mechanisms and Energetics

Computational studies are indispensable for elucidating the step-by-step pathways of chemical reactions. DFT calculations can map out the entire energy profile of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. pku.edu.cn This provides a detailed understanding of the reaction's feasibility (thermodynamics) and speed (kinetics).

A critical step in studying a reaction mechanism is locating the transition state (TS), which represents the energy maximum along the reaction coordinate. researchgate.net Optimization algorithms are used to find these "saddle points" on the potential energy surface. Once a TS structure is located, a vibrational frequency analysis is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). nih.gov This analysis confirms that the optimized structure is indeed a TS and not a minimum on the energy surface.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. For reactions involving furan derivatives, such as cycloadditions or ring-opening reactions, DFT has been used to compare different possible pathways and determine the most favorable one. nih.govpku.edu.cn For example, in a study of 2-methoxyfuran, calculations showed that the reaction proceeds through several zwitterionic intermediates, and the Gibbs free energy of activation for each step was quantified to identify the rate-determining step. nih.gov A similar investigation for this compound could predict its behavior in various chemical transformations.

The activation energy (the difference in energy between the reactants and the transition state) is a key parameter derived from these profiles, as it directly relates to the reaction rate.

| Reaction Step (Hypothetical) | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | --- |

| 3 | Intermediate | --- |

| 4 | Transition State 2 | --- |

| 5 | Products | --- |

| Note: This table illustrates a typical reaction energy profile. No published data for this compound is available. |

Molecular Docking Studies for Potential Biological Interactions

Extensive searches of scientific literature and chemical databases did not yield any specific molecular docking studies conducted on the compound this compound. While computational and theoretical studies, including molecular docking, are crucial for predicting the interaction of small molecules with biological targets, no such research appears to have been published for this particular compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. This method is commonly used in drug design to screen potential drug candidates and to elucidate their mechanisms of action at a molecular level.

Although no direct studies are available for this compound, research on structurally related furan-2,5-dione and methoxyphenyl derivatives has been conducted. These studies often explore the potential of such compounds to interact with various enzymes and receptors, highlighting the importance of the furanone and methoxyphenyl moieties in molecular recognition. However, due to the strict focus of this article, a discussion of these related but distinct compounds is beyond the current scope.

Therefore, this section remains open for future research findings. Should molecular docking studies on this compound be published, this article will be updated to include the detailed research findings, including any data tables on binding energies, interacting residues, and potential biological targets.

Research Applications of 3 2 Methoxyphenyl Furan 2,5 Dione and Its Derivatives

Exploratory Applications in Medicinal Chemistry Research

General interest in furan-containing compounds stems from their presence in numerous biologically active molecules and their utility as versatile chemical scaffolds. biosynth.com However, this general interest has not translated into specific published research for 3-(2-Methoxyphenyl)furan-2,5-dione.

A thorough search for studies investigating the antiviral properties of this compound yielded no results.

There are no available studies or data concerning the efficacy or mechanism of this compound in inhibiting viral replication pathways, including those of the Influenza A H1N1 virus. While other furan-dione derivatives have been explored for potential antiviral effects, these findings are not applicable to this specific compound. ontosight.ai

Due to the absence of primary research on its antiviral activity, there are no published mechanistic hypotheses regarding potential interactions between this compound and viral proteins.

No specific studies on the anti-inflammatory properties of this compound could be located. The broader class of maleic anhydride (B1165640) derivatives has been reviewed for various biological activities, but specific data for the 2-methoxyphenyl substituted furan-2,5-dione is absent from the available literature. nih.gov

In the absence of any primary anticancer research, there is no information regarding the compound's ability to modulate biochemical pathways in cancer cells.

Anticancer Activity Research

Investigation of Apoptosis Induction Mechanisms (e.g., p53 Upregulation)

The tumor suppressor gene p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis (programmed cell death). nih.gov In response to cellular stress, such as DNA damage, the p53 protein can be activated, leading to the transcriptional regulation of numerous target genes that control these events. nih.govwaocp.org One of the primary mechanisms by which p53 suppresses tumor growth is by inducing apoptosis in cells that have sustained irreparable damage. nih.gov This process can be initiated through the transcriptional activation of pro-apoptotic genes. mdpi.com

Research into various classes of chemical compounds has focused on their ability to induce apoptosis through the p53 pathway. For instance, certain prostaglandin (B15479496) derivatives have been shown to induce p53-dependent apoptosis by activating DNA-protein kinase, which in turn phosphorylates and activates p53, leading to the upregulation of target genes like DR5. mdpi.com Similarly, some anthraquinone (B42736) analogs have been explored for their potential to induce apoptosis by upregulating p53. nih.gov The relationship between cellular stressors and p53 activation is complex; for example, cyclooxygenase-2 (COX-2) expression, often linked to inflammation and cancer, can be influenced by p53, and in turn, COX-2 can inhibit p53-mediated apoptosis. waocp.org

While the broader class of furan (B31954) derivatives is under investigation for various biological activities, detailed studies elucidating the specific mechanisms of apoptosis induction, such as p53 upregulation, for this compound are not extensively detailed in the current body of research. The general understanding of p53's role in apoptosis provides a foundational framework for potential future investigations into this specific compound. nih.govmdpi.com

Antimicrobial and Antifungal Activity Research

Furan and its derivatives are a significant class of heterocyclic compounds that have garnered attention for their wide range of pharmacological activities, including antimicrobial and antifungal properties. ijrti.orgnih.gov Research has demonstrated that compounds containing the furan nucleus can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov

Evaluation Against Various Bacterial and Fungal Strains

Derivatives of furan have been evaluated against a spectrum of microbial pathogens. For instance, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown activity against the yeast-like fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus. mdpi.com Similarly, other novel 4-amino-5-hydroxy-2(5H)-furanones have demonstrated a broad spectrum of antibiotic activity against Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853). researchgate.net

Antifungal research has also been prominent. (E)-3-(furan-2-yl)acrylic acid, a related furan derivative, was tested against several Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis. nih.gov These studies indicate the potential for furan-based compounds to address a variety of bacterial and fungal infections.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For derivatives of 3-(furan-2-yl)propenoic acid, MIC values have been determined against several microbial strains. mdpi.com All tested compounds in one study inhibited the growth of Candida albicans at a concentration of 64 µg/mL. Against Staphylococcus aureus, the MIC for most of the tested compounds was 128 µg/mL, with one derivative showing an improved MIC of 64 µg/mL. For Escherichia coli, the MIC values for most of these furan derivatives ranged between 64 and 128 µg/mL. mdpi.com

In another study focusing on (E)-3-(furan-2-yl)acrylic acid, the MIC against four different Candida species ranged from 64 to 512 μg/mL. nih.gov These findings are often compared with standard antifungal agents like fluconazole (B54011) and amphotericin B to gauge relative efficacy. nih.gov

Table 1: MIC Values of Furan Derivatives Against Various Microbial Strains

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(Furan-2-yl)propenoic Acid Derivatives | Candida albicans | 64 | mdpi.com |

| 3-(Furan-2-yl)propenoic Acid Derivatives | Staphylococcus aureus | 128 | mdpi.com |

| 3-(Furan-2-yl)propenoic Acid Derivatives | Escherichia coli | 64-128 | mdpi.com |

| (E)-3-(Furan-2-yl)acrylic Acid | Candida spp. | 64-512 | nih.gov |

Enzyme Inhibition Studies (e.g., Urease Inhibition)

The search for enzyme inhibitors is a major focus of drug discovery, and heterocyclic compounds are often investigated for this purpose. Urease, an enzyme that catalyzes the hydrolysis of urea, is a target for inhibitors due to its role in pathologies associated with certain bacterial infections. While direct studies on the urease inhibitory activity of this compound are limited, the broader furan chemical space has shown promise.

For example, a series of furan chalcone (B49325) derivatives were synthesized and evaluated as urease inhibitors. mdpi.com Several of these compounds, such as 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, exhibited significant urease inhibition with IC₅₀ values of 16.13 µM and 18.75 µM, respectively, which were comparable to or better than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.25 µM). mdpi.com Additionally, a series of 5-nitrofuran-2-yl-thiadiazoles linked to cyclohexyl-2-(phenylamino)acetamides were designed and showed potent urease inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov These findings suggest that the furan scaffold can be a valuable component in the design of novel urease inhibitors.

Utility as Building Blocks in Organic Synthesis

The furan ring and its derivatives are highly versatile building blocks in organic chemistry, prized for their utility in the synthesis of a wide array of more complex molecules. nih.gov The inherent reactivity and functionality of structures like furan-2,5-diones make them valuable synthons for constructing diverse chemical scaffolds.

Synthesis of Complex Organic Molecules

The furan-2,5-dione core, as found in this compound, serves as a reactive precursor for creating more elaborate molecular architectures. The furan ring itself can participate in various cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to six-membered carbocyclic systems. nih.gov This has been leveraged to convert bioderived furans into a range of renewable chemical intermediates. nih.govrsc.org

Furthermore, related dicarbonyl compounds like tetronic acid are used as starting materials in multicomponent reactions to synthesize a variety of heterocyclic frameworks. nih.gov The development of catalytic methods, such as the Rh-catalyzed [3+2] annulation, has enabled the construction of novel furan-fused cyclobutanones, which are themselves versatile building blocks for further transformations. springernature.com The chemical robustness and selective reactivity of related structures like thieno[3,2-b]furan (B2985385) also highlight the utility of furan-based heterocycles as foundational units for creating fused conjugated systems for applications in materials science. researchgate.net

Utilization in Claisen-Schmidt Condensation and Michael Addition Reactions

While specific studies detailing the Claisen-Schmidt condensation of this compound are not extensively documented, the general principles of this reaction can be considered. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orglew.ro In a typical scenario, an enolizable ketone or aldehyde acts as the nucleophile. Given the structure of this compound, it would more likely serve as an electrophilic substrate rather than the nucleophilic component in a Claisen-Schmidt type reaction, although this application is not a classical example of the reaction.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a more characteristic reaction for maleic anhydride derivatives. wikipedia.orgncsu.edumasterorganicchemistry.comorganic-chemistry.orglibretexts.org The electron-withdrawing nature of the anhydride group in this compound activates the double bond for attack by a wide range of Michael donors. Nucleophiles for this reaction can include carbanions (such as those derived from malonates, nitroalkanes, and β-ketoesters), amines, thiols, and enamines. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The addition of these nucleophiles leads to the formation of a variety of functionalized succinic anhydride derivatives, which can serve as intermediates for further synthetic transformations.

Table 1: Potential Michael Donors for Reaction with this compound

| Nucleophile Class | Specific Example | Resulting Adduct Type |

| Carbon Nucleophiles | Diethyl malonate | Substituted succinic acid derivative |

| Nitrogen Nucleophiles | Aniline | Aspartic acid derivative precursor |

| Sulfur Nucleophiles | Thiophenol | Thiosuccinic anhydride derivative |

| Oxygen Nucleophiles | Methoxide | Methoxy-substituted succinic anhydride |

These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, providing pathways to a diverse array of molecular architectures.

Precursors for Other Heterocyclic Systems

The this compound ring system is a valuable precursor for the synthesis of various other heterocyclic compounds. The anhydride functionality provides a reactive site for condensation reactions with dinucleophiles, leading to the formation of new ring systems.

A significant application is in the synthesis of pyridazine (B1198779) derivatives. The reaction of substituted maleic anhydrides with hydrazine (B178648) hydrate (B1144303) is a well-established method for the preparation of pyridazin-3(2H)-ones. acs.orgnih.gov In this reaction, hydrazine acts as a dinucleophile, attacking the carbonyl groups of the anhydride to form a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This reaction provides a direct route to pyridazinones, which are themselves important scaffolds in medicinal chemistry. nih.govresearchgate.net

Furthermore, maleic anhydrides can be utilized in the synthesis of oxazine (B8389632) derivatives. For instance, reaction with trimethylsilyl (B98337) azide (B81097) has been shown to produce substituted 2H-1,3-oxazine-2,6-diones. acs.org The versatility of the maleic anhydride scaffold also extends to its use in multicomponent reactions for the synthesis of complex heterocyclic structures.

Table 2: Heterocyclic Systems Derived from Substituted Maleic Anhydrides

| Reagent | Resulting Heterocyclic System | Reaction Type | Reference |

| Hydrazine Hydrate | Pyridazin-3(2H)-one | Condensation | acs.orgnih.gov |

| Trimethylsilyl Azide | 2H-1,3-Oxazine-2,6-dione | Cycloaddition | acs.org |

| Amines | Maleimide | Amidation followed by cyclization | frontiersin.org |

The ability to serve as a building block for diverse heterocyclic frameworks underscores the synthetic utility of this compound and its analogs.

Catalytic Applications in Organic Transformations

While this compound itself is not typically employed as a catalyst, it serves as a key substrate in numerous catalytic transformations. These processes are crucial for the efficient and selective synthesis of valuable organic molecules. The focus of catalytic applications involving this compound is primarily on the transformation of the furan-2,5-dione core into more complex, functionalized products.

Facilitation of Functionalized Furan-2-ones and Related Derivatives

Catalytic methods are instrumental in the synthesis of functionalized furan-2-ones and their derivatives from maleic anhydride precursors. For instance, the catalytic aerobic oxidation of furfural, a renewable feedstock, can lead to maleic anhydride and furanone derivatives. nih.govrsc.org While this is a production method for the anhydride itself, subsequent catalytic reactions can functionalize the anhydride ring.

Cobalt-catalyzed metalloradical cyclization reactions of α-diazocarbonyls with alkynes represent a modern approach to constructing polysubstituted furans with high regioselectivity. nih.gov Although this method builds the furan ring, the principles of using catalysis to achieve high selectivity and functional group tolerance are broadly applicable to the modification of existing furanone structures. The development of catalytic systems for the functionalization of furan-2(5H)-ones is an active area of research, aiming to provide efficient access to a wide range of derivatives. nih.gov

Contributions to Green Chemistry Practices

The use of maleic anhydride derivatives, including this compound, aligns with several principles of green chemistry. A significant contribution is the potential to derive these compounds from renewable resources. Furfural, which can be obtained from biomass, is a key starting material for the production of maleic anhydride through catalytic oxidation. nih.govchemistryviews.org This bio-based route offers a sustainable alternative to traditional petroleum-based synthesis.

Furthermore, reactions involving maleic anhydrides can often be conducted under environmentally benign conditions. For example, the synthesis of N-phenylmaleimides from maleic anhydride and anilines can be performed with high atom economy and reduced waste generation. organic-chemistry.orgnih.gov The development of solvent-free reaction conditions and the use of recyclable catalysts in transformations involving maleic anhydride derivatives further enhance their green chemistry profile. organic-chemistry.org The inherent reactivity of the anhydride allows for efficient transformations, often minimizing the need for harsh reagents and protecting groups.

Table 3: Green Chemistry Aspects of Maleic Anhydride Derivatives

| Green Chemistry Principle | Application in Maleic Anhydride Chemistry | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural. | nih.govchemistryviews.org |

| Atom Economy | High atom economy in reactions like Diels-Alder and amidation. | organic-chemistry.orgnih.gov |

| Safer Solvents and Auxiliaries | Development of solvent-free reaction conditions. | organic-chemistry.org |

| Catalysis | Use of recyclable and efficient catalysts for transformations. | nih.gov |

These aspects highlight the role of this compound and related compounds in advancing more sustainable chemical synthesis.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Advances

Direct academic contributions and research advances specifically for 3-(2-Methoxyphenyl)furan-2,5-dione are not substantially documented in publicly accessible literature. Its existence is noted in chemical supplier catalogs, indicating its availability for research purposes. The primary academic context for this compound lies within the broader class of 3-aryl-furan-2,5-diones. Research on similar compounds, such as 3-arylfuran-2(5H)-ones, has shown their potential as inhibitors of enzymes like tyrosyl-tRNA synthetase, suggesting a possible avenue for antimicrobial drug discovery. However, without specific studies on the title compound, its contributions remain theoretical.

Identification of Unexplored Research Avenues and Challenges

The lack of dedicated research on this compound presents a landscape ripe with unexplored avenues. Key areas for future investigation include:

Synthesis and Characterization: While plausible synthetic routes can be inferred from general methods for creating substituted maleic anhydrides, detailed optimization and characterization of this compound are yet to be reported. A primary challenge would be to develop a regioselective synthesis that efficiently introduces the 2-methoxyphenyl group onto the furan-2,5-dione core.

Reactivity Studies: The reactivity of the double bond and the anhydride (B1165640) functionality in the presence of the sterically influential and electronically distinct 2-methoxyphenyl group has not been systematically studied. Investigations into its participation in Diels-Alder reactions, nucleophilic additions, and polymerizations could reveal unique chemical properties.

Biological Screening: The biological activity of this compound is entirely unexplored. Given that various substituted furans and maleic anhydrides exhibit a range of biological effects, including antimicrobial and anticancer properties, a comprehensive screening program is a logical next step. The methoxy (B1213986) group, in particular, is a common feature in many bioactive molecules.

Materials Science Applications: Maleic anhydride is a well-known monomer and grafting agent in polymer chemistry. The influence of the 2-methoxyphenyl substituent on the properties of polymers derived from or incorporating this molecule is an open question. It could potentially introduce unique thermal, optical, or mechanical properties to new materials.

The primary challenge remains the foundational lack of data. Without basic spectroscopic and reactivity information, any advanced research is speculative.

Outlook on the Potential for Novel Methodologies and Applications of this compound

The future potential of this compound hinges on initial exploratory research to establish its fundamental chemical and physical properties.

Novel Methodologies: Future research could focus on developing novel, efficient, and stereoselective synthetic methods. This might involve modern cross-coupling reactions or chemo-enzymatic strategies to construct the molecule. Furthermore, its use as a building block in diversity-oriented synthesis could lead to the creation of libraries of novel compounds for high-throughput screening.

Potential Applications: Based on the known applications of its structural components, several potential applications can be envisioned:

Medicinal Chemistry: As a potential precursor to a variety of heterocyclic compounds through reactions of the anhydride moiety, it could serve as a scaffold for the development of new therapeutic agents. The methoxyphenyl group is a known pharmacophore in many drug molecules, potentially influencing binding to biological targets.

Polymer Science: As a functional monomer, it could be used to synthesize specialty polymers with tailored properties. The aromatic and ether functionalities could enhance properties such as thermal stability, adhesion, or compatibility with other polymers.

Agrochemicals: Substituted furans are present in some fungicides and insecticides. The unique substitution pattern of this compound may lead to the discovery of new agrochemicals.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(2-Methoxyphenyl)furan-2,5-dione, and how can reaction conditions be optimized?

- Methodology :

- Electrophilic Substitution : Utilize maleic anhydride (furan-2,5-dione) as a core scaffold. Introduce the 2-methoxyphenyl group via Friedel-Crafts acylation or Suzuki coupling, depending on precursor availability. Optimize solvent polarity (e.g., dichloromethane or THF) and catalyst (e.g., AlCl₃ for Friedel-Crafts) to enhance yield .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity by employing microwave irradiation, which enhances energy transfer in cyclization steps .

- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and NMR.

Q. How can the structural integrity and purity of this compound be validated?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns by comparing chemical shifts of the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) with reference data .

- FT-IR : Identify characteristic carbonyl stretches (C=O at ~1850–1800 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (exact mass: ~218.06 g/mol) using high-resolution MS (HRMS-ESI/Q-TOF) .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating samples (5–10°C/min) under nitrogen. Decomposition temperatures >150°C suggest room-temperature stability .

- Hygroscopicity Testing : Store samples in controlled humidity chambers (20–80% RH) and monitor mass changes. Use desiccants (silica gel) for long-term storage if moisture-sensitive .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization. Compare with known COX-2 inhibitors (e.g., diarylheterocycles) to optimize binding affinity .

- Molecular Dynamics Simulations : Simulate interactions with protein targets (e.g., COX-2) using software like GROMACS. Analyze binding energy (ΔG) and hydrogen-bond networks .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/hexane). Use SHELXL for refinement, focusing on resolving disorder in the methoxyphenyl group. Apply TWINABS for data scaling if twinning occurs .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O) to explain packing motifs and stability .

Q. How do kinetic studies inform the reactivity of this compound in solution-phase reactions?

- Methodology :

- Stopped-Flow Spectroscopy : Measure reaction rates with nucleophiles (e.g., amines) under pseudo-first-order conditions. Calculate activation energy (Eₐ) via Arrhenius plots .

- Isotopic Labeling : Use ¹⁸O-labeled dione to track carbonyl group reactivity in hydrolysis or ring-opening reactions .

Q. What contradictions exist in reported bioactivity data for structurally analogous furan-2,5-dione derivatives, and how can they be resolved?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., COX-2 inhibition assays). Control for variables like cell line (RAW 264.7 vs. THP-1) and assay type (ELISA vs. radioimmunoassay) .

- Dose-Response Profiling : Re-evaluate potency in parallel experiments using standardized protocols (e.g., LPS-induced PGE₂ production in murine macrophages) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。